molecular formula C21H27Cl2N3 B001243 Latrepirdine dihydrochloride CAS No. 97657-92-6

Latrepirdine dihydrochloride

Cat. No.: B001243
CAS No.: 97657-92-6
M. Wt: 392.4 g/mol
InChI Key: GTWLIQOLGOZTLF-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Latrepirdine dihydrochloride, also known as Dimebon, is a small molecule that targets several receptors in the body. It inhibits alpha-Adrenergic receptors (alpha1A, alpha1B, alpha1D, and alpha2A), Histamine H1 and H2 receptors, and Serotonin 5-HT2c, 5-HT5A, 5-HT6 receptors with high affinity . It also targets the Glutamate [NMDA] receptor and Acetylcholinesterase .

Mode of Action

Latrepirdine interacts with its targets to affect a number of cellular functions. It has been shown to stimulate MTOR and ATG5 dependent autophagy, leading to a reduction in the levels of intracellular APP metabolites, including Aβ . It also blocks NMDA receptors or voltage-gated Ca2+ channels and prevents mitochondrial permeability pore transition .

Biochemical Pathways

The compound affects several biochemical pathways. It influences multireceptor activity, mitochondrial function, calcium influx, and intracellular catabolic pathways . The precise mechanisms underlying these effects are still being investigated.

Pharmacokinetics

The pharmacokinetics of this compound have been studied in animal models. The highest bioavailability both in the blood and in the brain was demonstrated by a specific polymorph of the compound, known as polymorph E . This suggests that the crystal structure of the compound plays a key role in its bioavailability .

Result of Action

The action of this compound results in neuroprotective functions and the ability to enhance cognition in models of Alzheimer’s disease (AD) and Huntington’s disease (HD) . It has been shown to reduce neuronal excitability and mediate neuroprotection against excitotoxic injury .

Action Environment

The efficacy and stability of this compound can be influenced by environmental factors. For instance, the crystal structure of the compound, which can vary depending on environmental conditions, has been shown to play a key role in its bioavailability and efficacy .

Safety and Hazards

Latrepirdine dihydrochloride is classified as toxic . It contains a pharmaceutically active ingredient and handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Future Directions

The crystal structure has been shown to play a key role in the bioavailability and efficacy of latrepirdine . Polymorph E has been shown to be a promising drug for the treatment of neurodegenerative diseases associated with memory impairment, such as Alzheimer’s disease . Sublingual delivery of latrepirdine has the potential to offer improved bioavailability by circumventing first-pass metabolism .

Biochemical Analysis

Biochemical Properties

Latrepirdine Dihydrochloride has shown to affect a number of cellular functions including multireceptor activity, mitochondrial function, calcium influx, and intracellular catabolic pathways . It interacts with histaminergic, α-adrenergic, and serotonergic receptors . It also stimulates amyloid precursor protein (APP) catabolism and amyloid-β (Aβ) secretion .

Cellular Effects

This compound has demonstrated neuroprotective functions and the ability to enhance cognition in Alzheimer’s and Huntington’s disease models . It has been shown to stimulate MTOR and ATG5 dependent autophagy, leading to a decrease in intracellular APP metabolites, including Aβ .

Molecular Mechanism

This compound is a potent activator of AMP-activated protein kinase (AMPK) and reduces neuronal excitability . It has been shown to stimulate MTOR and ATG5 dependent autophagy, leading to a decrease in intracellular APP metabolites, including Aβ .

Temporal Effects in Laboratory Settings

It has been shown that the highest bioavailability both in the blood and in the brain was demonstrated by polymorph E .

Metabolic Pathways

It has been shown to affect a number of cellular functions including multireceptor activity, mitochondrial function, calcium influx, and intracellular catabolic pathways .

Transport and Distribution

It has been shown that the highest bioavailability both in the blood and in the brain was demonstrated by polymorph E .

Subcellular Localization

It has been shown to affect a number of cellular functions including multireceptor activity, mitochondrial function, calcium influx, and intracellular catabolic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimebon dihydrochloride involves the preparation of 2,8-dimethyl-5-[2-(6-methylpyrid-3-yl)ethyl]-1,2,3,4-tetrahydro-γ-carboline . The process includes the stereoselective reduction of the active substance to obtain the corresponding racemic cis- and trans-1,2,3,4,4a,9b-hexahydro derivatives . The structures of these diastereomeric hexahydro-γ-carbolines are confirmed using various physicochemical methods, including X-ray structural analysis .

Industrial Production Methods: Industrial production methods for Dimebon dihydrochloride are not extensively documented in the public domain. the synthesis typically involves standard organic synthesis techniques and purification processes to ensure the compound’s purity and efficacy.

Chemical Reactions Analysis

Types of Reactions: Dimebon dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various stereoisomers and derivatives of the original compound, which can be further analyzed and characterized using techniques like NMR spectroscopy and mass spectrometry.

Properties

IUPAC Name

2,8-dimethyl-5-[2-(6-methylpyridin-3-yl)ethyl]-3,4-dihydro-1H-pyrido[4,3-b]indole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3.2ClH/c1-15-4-7-20-18(12-15)19-14-23(3)10-9-21(19)24(20)11-8-17-6-5-16(2)22-13-17;;/h4-7,12-13H,8-11,14H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTWLIQOLGOZTLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2CN(CC3)C)CCC4=CN=C(C=C4)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10243103
Record name Latrepirdine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10243103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97657-92-6
Record name Latrepirdine dihydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097657926
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Latrepirdine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10243103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4,5-Tetrahydro-2,8-dimethyl-5-[2-(6-methyl-3-pyridinyl)ethyl]-1H-pyrido[4,3-b]indole dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LATREPIRDINE DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8B9414QQ5M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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